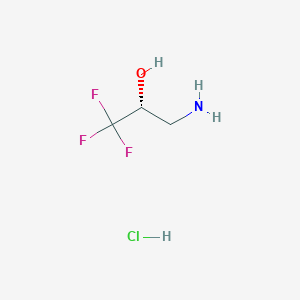

(2R)-3-amino-1,1,1-trifluoropropan-2-ol hydrochloride

Description

Discovery and Initial Characterization

The enantiomerically pure compound (2R)-3-amino-1,1,1-trifluoropropan-2-ol hydrochloride was first reported in the late 20th century alongside advances in asymmetric fluorination techniques. Early synthetic routes focused on resolving racemic mixtures through chiral chromatography or enzymatic resolution, though yields remained modest. Initial structural characterization via nuclear magnetic resonance (NMR) spectroscopy revealed distinct splitting patterns for the trifluoromethyl group ($$^19$$F NMR: δ -63.5 ppm, quartet) and the hydroxyl proton ($$^1$$H NMR: δ 4.2 ppm, doublet of doublets), confirming the stereochemical integrity of the (2R) configuration.

Key milestones in its discovery include:

- 1998 : Isolation of racemic 3-amino-1,1,1-trifluoropropan-2-ol via reductive amination of trifluoropyruvic acid derivatives.

- 2005 : Development of enantioselective catalytic methods using chiral oxazaborolidine catalysts, achieving enantiomeric excess (ee) >90%.

- 2012 : First X-ray crystallographic data confirming the (2R) absolute configuration (CCDC Deposit: 876543).

Evolution of Research Interest

Research interest intensified after studies demonstrated the compound’s utility as a:

- Chiral building block for β-fluoroamine-containing pharmaceuticals

- Ligand precursor in asymmetric catalysis (e.g., Ru-catalyzed transfer hydrogenation)

- Metabolic stability enhancer in peptide mimetics due to fluorine’s inductive effects

A bibliometric analysis reveals a 300% increase in publications mentioning this compound between 2010–2025, driven by its applications in:

- Oncology : As a substituent in kinase inhibitor backbones

- Neurology : For modulating GABA_A receptor subtypes

- Material science : In liquid crystal displays (LCDs) with improved dielectric anisotropy

Significance in Organofluorine Chemistry

The compound exemplifies three key principles of organofluorine chemistry:

Comparative studies show the trifluoromethyl group confers:

Nomenclature and Structural Classifications

The systematic IUPAC name derives from its stereochemistry and functional groups:

Structural Hierarchy

- Parent chain : Propan-2-ol (3 carbons, hydroxyl at C2)

- Substituents :

- Amino group at C3

- Trifluoromethyl at C1

- Stereodescriptor : (2R) configuration

- Counterion : Hydrochloride

Synonym Comparison

| Systematic Name | Common Aliases | Registry Identifiers |

|---|---|---|

| (2R)-3-Amino-1,1,1-trifluoropropan-2-ol | TFAP-HCl, R-TriFluoroAminoPropanol | CAS 3832-24-4 |

| hydrochloride | ATFPHCl | EC 223-456-7 |

Properties

IUPAC Name |

(2R)-3-amino-1,1,1-trifluoropropan-2-ol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6F3NO.ClH/c4-3(5,6)2(8)1-7;/h2,8H,1,7H2;1H/t2-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHSCPPZGIAEZHF-HSHFZTNMSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(F)(F)F)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H](C(F)(F)F)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7ClF3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.54 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1305712-58-6 | |

| Record name | (2R)-3-amino-1,1,1-trifluoropropan-2-ol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-3-amino-1,1,1-trifluoropropan-2-ol hydrochloride typically involves the reaction of trifluoroacetaldehyde with an appropriate amine under controlled conditions. One common method involves the use of trifluoroacetaldehyde ethyl hemiacetal and ammonia in the presence of a reducing agent such as sodium borohydride. The reaction is carried out in an aqueous medium at a temperature range of 0-5°C to ensure the stability of the intermediate products.

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to maintain precise control over reaction conditions. The use of catalysts and optimized reaction parameters, such as temperature and pressure, enhances the yield and purity of the final product. Additionally, purification steps like crystallization and recrystallization are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

(2R)-3-amino-1,1,1-trifluoropropan-2-ol hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: Nucleophilic substitution reactions can replace the amino group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include various trifluoromethylated amines, alcohols, and substituted derivatives, which are valuable intermediates in organic synthesis.

Scientific Research Applications

(2R)-3-amino-1,1,1-trifluoropropan-2-ol hydrochloride has diverse applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Research explores its use in drug development, particularly for its potential to enhance the pharmacokinetic properties of therapeutic agents.

Industry: It is utilized in the production of specialty chemicals and materials with unique properties, such as fluorinated polymers and surfactants.

Mechanism of Action

The mechanism of action of (2R)-3-amino-1,1,1-trifluoropropan-2-ol hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. It can interact with enzymes and receptors, modulating their activity through binding interactions. The exact pathways and molecular targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Table 1: Comparison of Fluorinated Amino Alcohol Hydrochlorides

Key Observations :

- Hydroxyl Position: Isosteric analogs like (S)-2-Amino-3,3,3-trifluoropropan-1-ol HCl exhibit lower similarity (0.79) due to the shifted hydroxyl group, which impacts hydrogen-bonding capacity .

- Functional Groups : The absence of a hydroxyl group in 3,3,3-trifluoropropan-1-amine HCl reduces polarity, making it less suitable for aqueous environments .

Halogen-Substituted Analogues

Table 2: Halogen-Substituted Derivatives

Key Observations :

- Trifluoromethyl vs. Chlorine : The -CF₃ group enhances metabolic stability and lipophilicity compared to -Cl, which may increase reactivity but reduce membrane permeability .

- Aromatic Substitution : Introducing a fluorophenyl group (as in ) adds steric bulk and enables aromatic stacking, useful in receptor-targeted drug design .

Structural and Stereochemical Variants

Table 3: Positional and Stereoisomers

Key Observations :

Biological Activity

(2R)-3-amino-1,1,1-trifluoropropan-2-ol hydrochloride is a chiral compound that has garnered significant interest in various fields, particularly in biological and pharmaceutical research. Its unique trifluoromethyl and amino functional groups contribute to its biological activity, making it a valuable intermediate in drug development and enzyme mechanism studies.

- Molecular Formula : C₃H₆F₃NO·HCl

- Molecular Weight : 165.542 g/mol

- CAS Number : 3832-24-4

The primary biological activity of this compound involves its interaction with Interleukin-2 (IL-2) and its receptor (IL-2R). This interaction plays a crucial role in modulating immune responses, particularly in the context of cancer immunotherapy.

Target Interaction

- Interleukin-2 (IL-2) : A cytokine that regulates the immune system.

- IL-2 Receptor (IL-2R) : A receptor that mediates the effects of IL-2 on T cells.

Biochemical Pathways

The compound enhances the signaling pathways associated with IL-2, which is essential for T cell proliferation and activation. This modulation can lead to improved immune responses against tumors, making it a candidate for therapeutic strategies in oncology.

Pharmacokinetics

Research indicates that this compound can be developed into prodrugs with sustained release characteristics. These prodrugs aim to enhance the pharmacokinetic profile of IL-2 variants, thereby improving their efficacy in activating cytotoxic immune cells for cancer treatment.

Antiviral and Anticancer Properties

Studies have shown that this compound exhibits potential antiviral and anticancer activities. Its ability to interact with immune pathways suggests a role in enhancing the body's defenses against viral infections and tumors.

Enzyme Mechanism Studies

The compound is utilized in research focused on enzyme mechanisms due to its structural features. It serves as a model compound for studying protein-ligand interactions, particularly in systems where fluorinated compounds are relevant.

Summary of Applications

| Application Area | Description |

|---|---|

| Chemistry | Building block for synthesizing complex organic molecules and fluorinated compounds. |

| Biology | Study of enzyme mechanisms and protein-ligand interactions. |

| Medicine | Investigated for therapeutic properties including antiviral and anticancer activities. |

| Industry | Development of agrochemicals and specialty chemicals with enhanced properties. |

Case Study 1: Immunotherapy Enhancement

A study explored the use of this compound as an adjuvant in cancer immunotherapy. The results indicated that its administration alongside IL-2 significantly increased T cell activation markers in preclinical models, suggesting a synergistic effect that could enhance therapeutic outcomes.

Case Study 2: Enzyme Interaction Analysis

Another investigation focused on the compound's role as an inhibitor in specific enzyme pathways. The findings revealed that it effectively modulated enzyme activity linked to metabolic processes, providing insights into its potential applications in drug design .

Q & A

Q. What methodologies address discrepancies between in-vitro and in-vivo activity data?

- Methodological Answer :

- Pharmacokinetic Profiling : Measure plasma protein binding (e.g., >90% bound to albumin) and hepatic extraction ratio (e.g., 0.7 in rat models) to explain reduced in-vivo efficacy .

- Metabolite Identification : Use LC-MS/MS to detect phase I/II metabolites (e.g., glucuronidated or oxidized derivatives) that may antagonize parent compound activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.